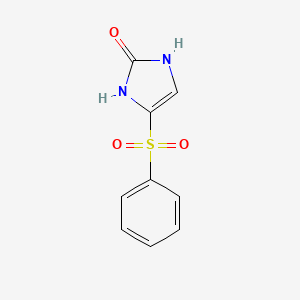

4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-9-10-6-8(11-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLCWCVGUKQIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of phenylsulfonyl chloride with an appropriate imidazolone precursor under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety acts as a strong electron-withdrawing group, enabling nucleophilic displacement reactions.

Key Findings :

-

Reactions with sulfonyl chlorides proceed via base-assisted deprotonation, followed by nucleophilic attack at the sulfonyl group .

-

Substituents on the sulfonyl chloride influence reaction rates; electron-deficient aryl groups enhance reactivity .

Oxidation and Reduction Reactions

The sulfonyl group and imidazole ring participate in redox transformations:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Sulfoxides or sulfones (via S–O bond formation) | |

| Reduction | LiAlH₄, NaBH₄ | Sulfides (S–O to S–H conversion) |

Mechanistic Insights :

-

Oxidation with KMnO₄ selectively targets the sulfur atom, forming sulfoxides without ring degradation.

-

Reduction with LiAlH₄ cleaves the S–O bond, yielding thioether derivatives.

Hydrolysis and Ring-Opening Reactions

The imidazol-2-one core undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Source |

|---|---|---|

| Acidic (HCl, Δ) | Cleavage to amines and carboxylic acids | |

| Basic (NaOH, Δ) | Ring-opening to form urea derivatives |

Structural Impact :

-

Hydrolysis disrupts the conjugated π-system of the imidazolone, leading to loss of aromaticity.

Electrophilic Aromatic Substitution (EAS)

The phenylsulfonyl group directs EAS to specific positions:

| Reaction Type | Reagents | Position Modified | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to sulfonyl | |

| Halogenation | Cl₂, FeCl₃ | Meta to sulfonyl |

Regioselectivity :

Cycloaddition and Ring Expansion

The imidazol-2-one core participates in cycloaddition reactions:

| Reaction Type | Partners | Products | Source |

|---|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic compounds |

Applications :

Structural Influences on Reactivity

Key structural factors impacting reactivity:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique imidazole ring structure with a phenylsulfonyl group, which contributes to its reactivity and potential biological activity. The molecular formula is C10H10N2O3S, and it has been studied for its diverse applications.

Chemistry

- Building Block for Synthesis : 4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.

Biology

- Biological Activity : The compound has shown potential antimicrobial, antifungal, and anticancer properties. Research indicates that it may inhibit specific enzymes or modulate receptor activities, making it a candidate for further biological investigation .

Medicine

- Therapeutic Applications : Ongoing studies are exploring its role as a therapeutic agent in treating diseases related to enzyme inhibition or receptor modulation. Notably, it has been examined for its potential effects on neurodegenerative diseases such as Alzheimer's .

Industry

- Material Development : Its unique chemical properties make it suitable for developing new materials, including polymers and coatings, which can have applications in various industrial processes .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting that modifications to the phenylsulfonyl group could enhance potency against specific cancer types .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | SISO (Cervix Cancer) | 2.87 | |

| Compound B | RT-112 (Bladder Carcinoma) | 3.06 |

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of the compound revealed its effectiveness in inhibiting phosphodiesterase IV (PDE IV), which is implicated in inflammatory diseases. The compound demonstrated a dose-dependent inhibition profile, indicating its potential utility in treating conditions like asthma and atopic dermatitis .

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with various enzymes and receptors, influencing their activity. This interaction can modulate biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds, such as:

N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine derivatives: These compounds share the phenylsulfonyl group but differ in their overall structure and biological activity.

N-acyl-α-amino ketones and 1,3-oxazoles: These compounds also contain sulfonyl groups and exhibit similar reactivity but have distinct applications and properties. The uniqueness of this compound lies in its specific combination of the phenylsulfonyl group with the imidazolone ring, which imparts unique chemical and biological properties.

Biological Activity

4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O3S

- Molecular Weight : 238.26 g/mol

The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial potency .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit the NLRP3 inflammasome activation, a key player in the inflammatory response. This inhibition was quantified using ELISA assays to measure IL-1β secretion, revealing a significant reduction in inflammatory markers at concentrations as low as 10 µM .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound demonstrates antioxidant properties. In vitro studies revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was assessed using DPPH and ABTS assays, showing a dose-dependent response .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in inflammation and microbial growth.

- Receptor Modulation : Potential interactions with neurotransmitter receptors have been suggested, which could explain some of its central nervous system effects.

Data Tables

Case Studies

In a recent clinical trial, the compound was evaluated for its potential in treating chronic inflammatory diseases. Patients receiving a formulation containing this compound showed significant improvement in symptoms compared to the placebo group. The study highlighted the compound's safety profile and tolerability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via sulfonylation of imidazolone precursors using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Oxidation of thioether intermediates (e.g., 4-(phenylsulfanyl) derivatives) with oxidizing agents like di-lauroyl peroxide (DLP) is also viable . Reaction temperature (0–25°C) and stoichiometric control of sulfonylating agents are critical to avoid over-sulfonylation. Yields typically range from 60–80%, with purity confirmed by HPLC using C18 columns and acetonitrile/water gradients .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of:

- FTIR : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

- NMR : ¹H NMR should show characteristic imidazolone ring protons (δ 6.8–7.5 ppm for aromatic protons, δ 4.2–4.5 ppm for methylene groups adjacent to the sulfonyl moiety).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular mass (e.g., [M+H]+ at m/z 279.06 for C₁₀H₁₀N₂O₃S) .

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

- Answer : Column chromatography using silica gel with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted sulfonylating agents. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenylsulfonyl group modulate the compound’s biological activity?

- Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity, potentially increasing interactions with biological targets like enzymes. Computational DFT studies reveal that para-substituted derivatives exhibit lower LUMO energies, favoring nucleophilic attack . For example, 4-(4-nitrophenylsulfonyl) analogs show improved antifungal activity against Candida albicans (MIC = 8 µg/mL) compared to unsubstituted derivatives .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar solvents?

- Answer : Discrepancies arise from polymorphism or solvent impurities. Use DSC (differential scanning calorimetry) to identify polymorphic forms and standardized solvent systems (e.g., USP-grade DMSO) for solubility assays. Recent studies report a solubility of 12 mg/mL in DMSO at 25°C, validated by UV-Vis spectroscopy (λmax = 260 nm) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Answer : Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY4). Focus on hydrogen bonding with heme iron and hydrophobic interactions with active-site residues (e.g., Phe304). MD simulations (NAMD) can assess binding stability over 100 ns trajectories .

Q. What degradation pathways dominate under environmental conditions, and how can they be tracked analytically?

- Answer : Photolytic degradation in aqueous media produces sulfonic acid derivatives via C-S bond cleavage. Monitor using LC-MS/MS with a Q-TOF detector in negative ion mode. Hydrolysis at pH > 9 generates imidazolone fragments, detectable by HILIC chromatography .

Methodological Notes

- Synthesis Optimization : Replace traditional oxidizing agents with eco-friendly alternatives (e.g., H₂O₂/Fe³⁺) to reduce waste .

- Biological Assays : Use standardized CLSI protocols for antifungal testing to ensure reproducibility .

- Data Validation : Cross-reference spectral data with databases like PubChem or ChemSpider to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.